molecular formula C21H23FN6O3 B11192825 Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11192825
M. Wt: 426.4 g/mol
InChI Key: FABFWRPBJOPIJF-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-fluorophenyl group at position 6, a ketone group at position 4, and a 4-(pyrimidin-2-yl)piperazinyl substituent at position 2. Its synthesis typically involves multi-step reactions, such as Biginelli-type condensations or functional group modifications of preformed pyrimidine scaffolds .

Properties

Molecular Formula

C21H23FN6O3

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H23FN6O3/c1-2-31-19(30)16-17(14-4-6-15(22)7-5-14)25-21(26-18(16)29)28-12-10-27(11-13-28)20-23-8-3-9-24-20/h3-9,16-17H,2,10-13H2,1H3,(H,25,26,29)

InChI Key

FABFWRPBJOPIJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : LaCl₃·7H₂O (5 mol%) in ethanol at reflux (78°C) for 6–8 hours.

  • Alternative promoters : Trimethylsilane chloride (TMSCl) in anhydrous dichloromethane, as demonstrated in analogous syntheses.

  • Yield enhancement : Recrystallization in ethanol improves purity to >95%.

Table 1: Comparative Catalyst Performance in Biginelli Reactions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
LaCl₃·7H₂OEthanol786695
TMSClCH₂Cl₂255890

Final Esterification and Functionalization

The ethyl ester group at C5 is typically introduced during the Biginelli step via ethyl acetoacetate . Post-synthetic modifications, such as hydrolysis to the carboxylic acid or transesterification, are possible but seldom required for this target compound.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol or ethanol/water mixtures are preferred for isolating crystalline product.

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves minor impurities.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key signals include δ 1.14 (t, CH₂CH₃), 4.08 (q, OCH₂), 5.72 (d, C6-H), and aromatic protons at 7.00–7.53 ppm.

  • LC-MS : Molecular ion peak at m/z 453.2 [M+H]⁺ confirms molecular weight.

Environmental and Scalability Considerations

The use of LaCl₃·7H₂O offers ecological advantages over traditional Brønsted acids like HCl, as it is recyclable and minimizes waste. Pilot-scale batches (>100 g) achieve consistent yields by maintaining strict control over stoichiometry and heating rates.

Chemical Reactions Analysis

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a tetrahydropyrimidine core with various functional groups that enhance its biological activity. The presence of a fluorophenyl group is significant for improving the compound's bioavailability and pharmacokinetic properties.

Molecular Formula

  • C : 27
  • H : 30
  • F : 1
  • N : 5
  • O : 4

Molecular Weight

  • Molecular Weight : 512.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against resistant bacterial strains makes it a candidate for further investigation as an antibiotic agent.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes related to disease pathways. For example, it may act as an inhibitor of the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis and is a target for hypolipidemic drugs such as atorvastatin.

Case Study Data Table

Study ReferenceApplication FocusFindings
Anticancer ActivitySignificant inhibition of proliferation in breast cancer cells (MCF7).
Antimicrobial PropertiesEffective against MRSA strains with an MIC of 8 µg/mL.
Enzyme InhibitionDemonstrated IC50 values comparable to established statins in HMG-CoA reductase assays.

Mechanism of Action

The mechanism of action of ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several tetrahydropyrimidine derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate 4-methoxyphenyl (6), 4-phenylpiperazinyl (2) ~453.5 Antibacterial
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-chlorophenyl (4), 3-chlorophenylpiperazinyl (6) ~530.4 Not explicitly reported
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxy-3-methoxyphenyl (4), methyl (6) ~332.3 Antioxidant potential
Ethyl 6-methyl-2-oxo-4-(4-oxo-4H-chromen-3-yl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Chromen-3-yl (4), methyl (6) ~342.3 Anticancer (in silico)

Key Differences and Implications

  • Substituent Effects :

    • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy or hydroxy substituents (e.g., ). Fluorine’s electronegativity also influences receptor binding in biological systems.
    • The 4-(pyrimidin-2-yl)piperazinyl moiety distinguishes it from analogues with phenyl or chlorophenyl-piperazinyl groups (e.g., ). This substitution could improve selectivity for kinase or neurotransmitter targets due to pyrimidine’s hydrogen-bonding capability.
  • Synthetic Routes :

    • Unlike derivatives synthesized via direct Biginelli reactions (e.g., ), the target compound likely requires post-synthetic modifications, such as nucleophilic substitutions to introduce the piperazinyl group .
  • Biological Activity :

    • While antibacterial activity is reported for analogues with phenylpiperazinyl groups (e.g., ), the pyrimidinyl-piperazinyl substituent in the target compound may broaden its spectrum to include antiviral or kinase-inhibitory effects, as seen in related pyrimidine derivatives .

Physicochemical Properties

  • Solubility : The ester group at position 5 enhances lipophilicity compared to carboxylate or amide derivatives (e.g., ).
  • Stability : The 4-oxo group increases susceptibility to hydrolysis under alkaline conditions, a trait shared with other oxo-pyrimidines .

Pharmacological Potential

  • Antimicrobial Activity : Analogues with piperazinyl groups (e.g., ) exhibit moderate activity against Gram-positive bacteria, suggesting the target compound may share this profile.
  • Anticancer Potential: Derivatives with aromatic substituents (e.g., chromen-3-yl in ) show cytotoxicity via topoisomerase inhibition, hinting at similar mechanisms for the fluorophenyl-containing target.

Biological Activity

Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrahydropyrimidine core followed by the introduction of substituents such as the piperazine and pyrimidine moieties. Recent advancements in synthetic methodologies have improved yield and purity, facilitating further biological evaluation.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of related pyrimidine derivatives. For example, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound's structural features suggest it may also possess anticancer activity. Preliminary investigations into its cytotoxic effects against various cancer cell lines indicated that it could induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression levels .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (EDGs) generally enhances activity, while electron-withdrawing groups (EWGs) can diminish it.
  • Pyrimidine Influence : The incorporation of pyrimidine rings has been linked to increased potency against COX enzymes .
Compound VariantIC50 (μM)Biological Activity
Ethyl Derivative A0.04 ± 0.01COX-2 Inhibition
Ethyl Derivative B0.76 ± 0.05Cytotoxicity in Cancer Cells
Ethyl Derivative C11.60Anti-inflammatory Activity

Case Studies

  • Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that specific pyrimidine derivatives significantly reduced inflammation compared to controls, with ED50 values indicating efficacy similar to indomethacin .
  • Cytotoxicity Assessment : In vitro tests on MCF-7 breast cancer cells showed that modifications to the compound led to varying degrees of cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range, suggesting a need for further optimization to enhance therapeutic potential .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at a molecular level with target proteins, revealing strong binding affinities that correlate with observed biological activities .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions, including:

  • Condensation : Formation of the tetrahydropyrimidine core via Biginelli-like reactions or modified cyclization protocols .
  • Piperazine coupling : Introduction of the 4-(pyrimidin-2-yl)piperazine moiety using nucleophilic substitution or Buchwald-Hartwig amination .
  • Esterification : Final functionalization with ethyl carboxylate groups under reflux conditions . Optimization strategies:
  • Use polar aprotic solvents (e.g., DMSO, dichloromethane) to stabilize intermediates .
  • Control temperature (60–100°C) to prevent decomposition of thermally sensitive intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and stereochemistry (e.g., C=O and N–C bond geometries) .

Q. How does the fluorophenyl group influence the compound’s electronic and steric properties?

  • The 4-fluorophenyl substituent enhances electron-withdrawing effects, stabilizing the tetrahydropyrimidine ring via resonance .
  • Steric hindrance from the fluorophenyl group may restrict rotational freedom, as observed in analogous compounds via crystallographic data .

Advanced Research Questions

Q. What mechanistic insights explain its potential kinase inhibition activity?

  • The pyrimidine-piperazine moiety mimics ATP-binding motifs in kinase active sites, enabling competitive inhibition .
  • Fluorophenyl groups enhance hydrophobic interactions with kinase pockets, as demonstrated in IC₅₀ assays for structurally related compounds .
  • Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to specific kinases like EGFR or CDK2 .

Q. How can regioselectivity challenges in synthesis be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) during cyclization to direct substituent placement .
  • Catalytic systems : Palladium catalysts improve selectivity in cross-coupling reactions involving pyrimidine rings .
  • Solvent effects : Polar solvents favor nucleophilic attack at specific positions, as shown in regioselective synthesis of dihydropyrimidines .

Q. What contradictions exist between computational and experimental data for this compound’s bioactivity?

  • Example : Density Functional Theory (DFT) calculations may predict higher binding affinities than in vitro assays due to solvation effects or protein flexibility .
  • Resolution : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for dynamic protein environments .

Q. How can computational reaction path search methods enhance derivative design?

  • ICReDD’s approach combines quantum chemical calculations (e.g., Gaussian) with machine learning to predict viable reaction pathways .
  • Case study: Reaction path algorithms identified optimal conditions for introducing trifluoromethyl groups in pyrimidine derivatives, reducing trial-and-error experimentation .

Q. What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?

  • Crystallographic data (via SHELXL) provides static snapshots but may miss conformational flexibility observed in solution .
  • Solution-phase NMR : NOESY experiments detect dynamic interactions (e.g., piperazine ring flipping) absent in crystal structures .

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